molecular formula C19H17N3O2 B11995316 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide

Katalognummer: B11995316
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YLJRIGGCHSVPJU-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE typically involves the reaction of isonicotinic acid hydrazide with 2-ethoxy-naphthaldehyde. The reaction is usually carried out in an organic solvent under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications

Eigenschaften

Molekularformel

C19H17N3O2

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-2-24-18-8-7-14-5-3-4-6-16(14)17(18)13-21-22-19(23)15-9-11-20-12-10-15/h3-13H,2H2,1H3,(H,22,23)/b21-13+

InChI-Schlüssel

YLJRIGGCHSVPJU-FYJGNVAPSA-N

Isomerische SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=NC=C3

Kanonische SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=NC=C3

Löslichkeit

6.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.